Computed Lipophilicity Differentiation: LogP 0.48 for 3-(2-Methoxyethyl)piperidine-3-carboxylic acid vs. 0.40 for Nipecotic Acid
The target compound exhibits a computed LogP of 0.4773, compared to 0.3994 for unsubstituted nipecotic acid (piperidine-3-carboxylic acid), a ΔLogP of +0.08 . This modest but measurable increase in lipophilicity arises from the 2-methoxyethyl ether side chain and is quantitatively distinct from the N-substituted regioisomer 1-(2-methoxyethyl)piperidine-3-carboxylic acid, which has a comparable molecular formula but differing connectivity and charge state .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.4773 |
| Comparator Or Baseline | Nipecotic acid: LogP = 0.3994 (ChemSrc/PubChem predicted) |
| Quantified Difference | ΔLogP = +0.08 (target more lipophilic by ~20% on log scale) |
| Conditions | In silico prediction using fragment-based algorithm (vendor-provided computed values from Leyan and ChemSrc) |
Why This Matters
A ΔLogP of +0.08 represents a measurable shift in the lipophilicity-hydrophilicity balance that can influence passive membrane permeability and non-specific protein binding in cellular assays, making this compound a more CNS-penetrant candidate than the parent nipecotic acid scaffold.
